Product packaging for 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one(Cat. No.:CAS No. 116146-20-4)

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

Cat. No.: B2928269
CAS No.: 116146-20-4
M. Wt: 145.18
InChI Key: BAPYTKHEAGEYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one (CAS 116146-20-4) is a high-purity organic compound with the molecular formula C10H10N2O3S and a molecular weight of 238.27 g/mol. It is supplied as a solid powder and should be stored at room temperature . This compound features a 1,3,4-oxathiazolone core, a heterocyclic scaffold of significant interest in scientific research and development. Derivatives of 1,3,4-oxadiazoles, a closely related class, are extensively investigated for their broad spectrum of biological activities, which may include anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties . Beyond pharmaceutical applications, the conjugated structure of the 1,3,4-oxadiazole ring system contributes to interesting electron transfer and luminescent properties. This makes such compounds promising candidates for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs), laser dyes, and as monomers for heat-resistant polymers . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and should be validated by the researcher. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2S B2928269 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one CAS No. 116146-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3(2)4-6-9-5(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYTKHEAGEYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One

Thermal Decarboxylation and Nitrile Sulfide (B99878) Generation

The principal reaction pathway for 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one upon heating is its decomposition into a highly reactive nitrile sulfide intermediate. This process is a key step that unlocks the synthetic utility of the oxathiazolone ring system.

The thermal decomposition of 1,3,4-oxathiazol-2-ones is a well-established method for generating nitrile sulfides. The primary pathway involves a concerted, or near-concerted, cycloreversion reaction, extruding carbon dioxide to yield the corresponding nitrile sulfide. In the case of this compound, this process generates isobutyronitrile (B166230) sulfide.

Kinetic studies on analogous compounds, such as 5-phenyl-1,3,4-oxathiazol-2-one, provide evidence supporting the formation of the nitrile sulfide as a distinct intermediate. A significant competing pathway that is often observed during the thermolysis of these compounds is the desulfurization of the nitrile sulfide intermediate. This secondary decomposition leads to the formation of a stable nitrile (isobutyronitrile in this case) and elemental sulfur. This side reaction can reduce the yield of desired cycloaddition products, as it consumes the reactive nitrile sulfide.

Decomposition Pathway Reactant Products Description
Primary Pathway This compoundIsobutyronitrile sulfide + Carbon DioxideThermal decarboxylation to generate the reactive 1,3-dipole.
Competing Pathway Isobutyronitrile sulfideIsobutyronitrile + Sulfur (S)Desulfurization of the nitrile sulfide intermediate, forming a stable nitrile and elemental sulfur. researchgate.net

Nitrile sulfides are highly transient and reactive species that cannot be isolated under normal conditions. Therefore, they are almost exclusively generated in situ for immediate use in subsequent reactions. The thermal decomposition of this compound is performed in the presence of a trapping agent, typically a dipolarophile, which intercepts the nitrile sulfide as it is formed.

This in situ generation and trapping strategy is crucial for the successful application of nitrile sulfide chemistry. For instance, thermolysis of 5-substituted-1,3,4-oxathiazol-2-ones in the presence of dipolarophiles like ethyl cyanoformate or 1,4-naphthoquinone (B94277) leads to the efficient formation of cycloadducts. researchgate.netresearchgate.net The reaction with 1,4-naphthoquinone yields 3-substituted naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net This methodology prevents the dimerization or decomposition of the nitrile sulfide, maximizing the yield of the desired heterocyclic product.

1,3-Dipolar Cycloaddition Reactions of Nitrile Sulfides

The isobutyronitrile sulfide generated from this compound readily participates in 1,3-dipolar cycloaddition reactions. This is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org

Nitrile sulfides react with a wide array of dipolarophiles, which are typically electron-deficient molecules containing a double or triple bond. The reaction involves the [3+2] cycloaddition of the 4π-electron nitrile sulfide with the 2π-electron system of the dipolarophile to form a five-membered ring. chesci.com

Commonly used dipolarophiles include:

Nitriles: Acyl cyanides and cyanoformates react with nitrile sulfides to form 1,2,4-thiadiazoles. For example, the reaction of a nitrile sulfide with ethyl cyanoformate can yield the corresponding ethyl 1,2,4-thiadiazole-5-carboxylate. researchgate.net

Quinones: Electron-deficient alkenes, such as those in 1,4-benzoquinone (B44022) and 1,4-naphthoquinone, are effective trapping agents, leading to the formation of isothiazole-fused quinone systems. researchgate.net

Alkynes: Acetylenic compounds, particularly those activated by electron-withdrawing groups like dimethyl acetylenedicarboxylate (B1228247) (DMAD), react to form isothiazoles.

While specific literature on the reaction of isobutyronitrile sulfide with indandione is not prominent, activated dicarbonyl compounds are potential dipolarophiles, and reactivity to form spirocyclic or fused heterocyclic systems can be anticipated.

Dipolarophile Class Example Dipolarophile Resulting Heterocycle Reference
NitrilesEthyl Cyanoformate1,2,4-Thiadiazole researchgate.net
Quinones1,4-NaphthoquinoneNaphtho[2,3-d]isothiazole-4,9-dione researchgate.net
AlkynesDimethyl AcetylenedicarboxylateIsothiazole (B42339)
CarbonylsAcyl Cyanides1,2,4-Thiadiazole

The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect, determining the orientation of the dipole relative to the dipolarophile in the product. This is largely governed by the electronic properties of the reactants and can often be predicted by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For nitrile sulfides, the regiochemical outcome depends on the substituents on both the dipole (the isopropyl group) and the dipolarophile. chim.it In reactions with unsymmetrical dipolarophiles, a mixture of regioisomers can be formed, although one isomer often predominates due to favorable orbital overlap and steric interactions. wikipedia.org

Diastereoselectivity becomes relevant when the cycloaddition creates new stereocenters. If the dipolarophile is chiral or contains existing stereocenters, the nitrile sulfide can approach from two different faces, potentially leading to a mixture of diastereomeric products. The degree of diastereoselectivity is influenced by steric hindrance and electronic interactions in the transition state.

Mechanistic Studies Through Kinetic and Computational Analysis

Detailed mechanistic insights into the reactions of this compound are further elucidated through kinetic and computational methods, which help in identifying rate-determining steps and characterizing transient intermediates.

Elucidation of Rate-Determining Steps in Multi-Step Processes

Should the reaction proceed through a stepwise mechanism, the initial cleavage of one of the ring bonds (e.g., the C-S bond) would be the initial, and likely rate-determining, step, leading to a transient intermediate that would then rapidly decompose to the final products. However, the available literature on related systems points towards a concerted retro-cycloaddition, making the multi-step consideration less likely for the primary thermal decomposition pathway.

Identification and Characterization of Reaction Intermediates

A key intermediate proposed in the thermal decomposition of 5-substituted-2H-1,3,4-oxathiazol-2-ones is the corresponding nitrile sulfide . nih.gov This highly reactive 1,3-dipolar species is formed transiently upon the extrusion of carbon dioxide from the oxathiazolone ring.

this compound → [isobutyronitrile sulfide] + CO₂

The nitrile sulfide intermediate is then expected to rapidly decompose to the more stable nitrile and elemental sulfur.

[isobutyronitrile sulfide] → isobutyronitrile + S

The transient nature of nitrile sulfides makes their direct observation challenging. However, their existence can be inferred through trapping experiments. In studies with related oxathiazolones, the thermolysis was conducted in the presence of potent dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl cyanoformate. nih.gov These trapping agents can undergo a [3+2] cycloaddition reaction with the nitrile sulfide intermediate to form stable heterocyclic adducts (e.g., thiadiazoles), which can be isolated and characterized. While these trapping experiments have been successful for other derivatives, they often require specific conditions, such as microwave irradiation, to achieve good yields of the trapped adduct, with thermolysis alone sometimes yielding only trace amounts. nih.gov

A computational analysis of the electronic and physical structures of various 5-substituted 1,3,4-oxathiazol-2-ones has been performed to understand the sensitivity of the ring's decomposition to the nature of the substituent. The following table summarizes key computed parameters for a representative set of substituents, which can be used to infer the behavior of the 5-(propan-2-yl) derivative. researchgate.net

Substituent at C5Ring GeometryKey Intermolecular Interactions in Solid StatePredicted Influence on Decomposition
Alkyl (e.g., in 1,8-bis(oxathiazolon-5-yl)octane) Largely planarCo-planar chains via S-O contactsStandard thermal stability
Ester (ethyl-2-oxo-1,3,4-oxathiazol-5-carboxylate) PlanarDimeric structures via S-O contactsElectron-withdrawing group may stabilize the ring
Thienyl (5-(2-methyl-3-thienyl)-1,3,4-oxathiazol-2-one) Co-planarHead-to-tail dimers via S-O contactsConjugation may influence electronic stability
Ferrocenyl (5-(pentaphenylferrocenyl)-1,3,4-oxathiazol-2-one) Non-planar due to bulky substituentMinimal ring interactions due to steric hindranceSteric bulk may destabilize the ring

Based on this data, the sp³-hybridized alkyl propan-2-yl group in the title compound would be expected to have reactivity characteristics similar to other alkyl-substituted derivatives, with a standard thermal decomposition pathway.

Structural Characterization and Advanced Spectroscopic Analysis of 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State Conformational Dynamics and Isomerism:This section would have investigated the molecule's dynamic behavior in solution, including any conformational changes or the presence of isomers.

While general principles of X-ray crystallography and NMR spectroscopy are well-established for various heterocyclic compounds, including some related oxathiazole and oxadiazole derivatives, no specific studies have been published for 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one itself. The generation of a scientifically accurate and thorough article, as per the user's strict instructions, is contingent on the availability of such peer-reviewed, experimental data. Without these foundational research findings, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication by the scientific community are required before a detailed structural and spectroscopic analysis of this specific compound can be provided.

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental analytical tool for identifying the structural components of a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound.

The key functional groups in this compound are the carbonyl group (C=O) of the oxathiazolone ring, the carbon-nitrogen double bond (C=N), the carbon-oxygen single bond (C-O), the carbon-sulfur single bond (C-S), and the isopropyl group (CH(CH₃)₂). The anticipated vibrational frequencies for these groups are summarized in the table below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (carbonyl)Stretching1750 - 1720Strong
C=N (imine)Stretching1680 - 1620Medium to Strong
C-O (ester-like)Stretching1300 - 1200Strong
C-S (thioether-like)Stretching800 - 600Weak to Medium
C-H (isopropyl)Stretching2970 - 2950Medium
2870 - 2860Medium
C-H (isopropyl)Bending1470 - 1450Medium
1385 - 1365 (doublet)Medium

The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the region of 1750-1720 cm⁻¹, a characteristic feature for a five-membered lactone-like structure. The C=N stretching frequency typically appears in the 1680-1620 cm⁻¹ range. The exact position is influenced by the electronic environment within the heterocyclic ring. The C-O and C-S stretching vibrations are anticipated at lower wavenumbers, with the C-O stretch being more intense. The isopropyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Specifically, the presence of a doublet in the 1385-1365 cm⁻¹ region is a strong indicator of the gem-dimethyl structure of the isopropyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

In a mass spectrometry experiment, this compound would be ionized, typically resulting in the formation of a molecular ion (M⁺˙). The exact mass of this molecular ion can be used to confirm the elemental composition of the molecule. The calculated molecular weight of C₅H₇NO₂S is 145.18 g/mol .

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. While a specific experimental mass spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related heterocyclic compounds.

The fragmentation of the 1,3,4-oxathiazol-2-one (B8730521) ring is likely to be a dominant process. Cleavage of the heterocyclic ring can occur through various pathways, including the loss of small, stable neutral molecules such as carbon dioxide (CO₂), carbon monoxide (CO), or sulfur-containing species. The stability of the resulting fragment ions will govern the observed fragmentation pattern.

A probable fragmentation pathway could involve the initial loss of CO₂ (44 Da) from the molecular ion to yield an ion at m/z 101. Subsequent fragmentation of the isopropyl group, such as the loss of a methyl radical (CH₃˙, 15 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da), is also anticipated. The fragmentation pattern would provide a unique fingerprint for the identification of this specific compound.

IonProposed Structurem/z (expected)
[M]⁺˙[C₅H₇NO₂S]⁺˙145
[M - CO₂]⁺˙[C₄H₇NS]⁺˙101
[M - CH₃]⁺[C₄H₄NO₂S]⁺130
[M - C₃H₆]⁺˙[C₂HNSO₂]⁺˙103

It is important to note that the data presented in the tables are based on predicted values from the analysis of similar chemical structures. Experimental verification through IR and MS analysis of this compound is necessary for definitive structural confirmation.

Computational and Theoretical Investigations of 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One

Quantum Mechanical (QM) Studies

Quantum mechanical studies delve into the fundamental electronic behavior of molecules. For the 1,3,4-oxathiazol-2-one (B8730521) ring system, these investigations clarify the nature of its chemical bonds, the distribution of electron density, and its inherent stability and reactivity patterns.

Electronic Structure, Bonding, and Charge Distribution within the Ring

The 1,3,4-oxathiazol-2-one ring is a five-membered heterocycle featuring a unique combination of oxygen, nitrogen, and sulfur atoms. Theoretical analysis of various 5-substituted derivatives reveals key details about its electronic structure. A comprehensive crystallographic and computational survey highlights the bonding characteristics within this heterocyclic core. researchgate.net

The bonding within the ring shows partial delocalization. For instance, a careful consideration of bond lengths in related structures provides insight into the electronic environment. researchgate.net The exocyclic C=O and C=S bonds in related thione structures exhibit significant double-bond character. tubitak.gov.trresearchgate.net Within the ring, the bond lengths are intermediate between typical single and double bonds, suggesting a degree of electron delocalization. researchgate.net This delocalization influences the charge distribution, with the electronegative oxygen and nitrogen atoms pulling electron density, creating a specific electrostatic potential map that dictates intermolecular interactions. nahrainuniv.edu.iq In related 1,3,4-oxadiazole-2-thiones, calculations show that π-electron donation from substituents at the 5-position can influence the charge on the ring atoms, particularly the N4 atom. tubitak.gov.tr

Solid-state analyses of various 5-substituted 1,3,4-oxathiazol-2-ones show that the ring's electronic structure facilitates specific intermolecular interactions. These are often directed by sulfur-oxygen contacts between adjacent molecules, leading to organized arrangements like co-planar chains or dimeric pairs in the crystal lattice. researchgate.net

Table 1: Representative Bond Lengths (Å) in Substituted 1,3,4-Oxathiazol-2-one Rings. Data extrapolated from computational and crystallographic studies of related derivatives.
BondTypical Length (Å)Description
O1–C2~1.37Endocyclic oxygen-carbonyl carbon bond.
C2=O~1.19Exocyclic carbonyl double bond.
C2–N3~1.38Carbonyl carbon-nitrogen bond.
N3–S4~1.69Nitrogen-sulfur bond.
S4–C5~1.75Sulfur-carbon bond.
C5–O1~1.33Carbon-endocyclic oxygen bond.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.com Conversely, the LUMO, the orbital most likely to accept electrons, represents its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com For the 1,3,4-oxathiazol-2-one system, the specific energies and distribution of the HOMO and LUMO would be influenced by the propan-2-yl substituent at the C5 position.

FMO analysis can predict how 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one would behave in various chemical reactions, such as pericyclic reactions. imperial.ac.ukslideshare.net For instance, in a cycloaddition reaction, the feasibility and stereochemical outcome are often governed by the symmetry and energy alignment of the frontier orbitals of the reactants. wikipedia.org While specific FMO data for this exact compound are not detailed in the available literature, computational studies on related heterocycles routinely employ FMO analysis to understand reaction mechanisms and predict outcomes. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis.
ConceptDescriptionRelevance to Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Associated with nucleophilicity and the ability to donate electrons. The location of the HOMO density indicates the likely site of electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is empty of electrons.Associated with electrophilicity and the ability to accept electrons. The location of the LUMO density indicates the likely site of nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A large gap indicates high stability and low reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

Aromaticity, Planarity, and Conformational Energetics of the Heterocycle

Aromaticity is a property of cyclic, planar, and fully conjugated molecules with a specific number of π-electrons (4n+2, according to Hückel's rule), which leads to enhanced stability. libretexts.orgmasterorganicchemistry.commakingmolecules.com The 1,3,4-oxathiazol-2-one ring contains heteroatoms with lone pairs and double bonds, which could potentially contribute to a delocalized π-system. However, the presence of an sp³-hybridized carbon was previously assumed in some derivatives, which would disrupt conjugation. nih.gov More rigorous computational and crystallographic studies show that the ring is essentially planar. researchgate.net For example, in the crystal structure of 5-(2-methyl-3-thienyl)-1,3,4-oxathiazol-2-one, the molecule is co-planar. researchgate.net

The planarity of the ring is a prerequisite for aromaticity and enhances the potential for electron delocalization. tubitak.gov.tr While the 1,3,4-oxathiazol-2-one ring possesses 6 π-electrons (two from the C=N implicit bond, two from the oxygen lone pair, and two from the exocyclic C=O which can be debated in its contribution), the inclusion of a sulfur atom and the carbonyl group complicates a simple application of Hückel's rule. Computational studies on analogous sulfur-containing heterocycles suggest they can possess aromatic character. tubitak.gov.tr

The conformational energetics are largely determined by the substituent at the C5 position. For this compound, the isopropyl group (propan-2-yl) is not planar and its rotation relative to the heterocyclic ring will define the molecule's conformational landscape. The steric bulk of the substituent can also influence intermolecular packing in the solid state. Studies on derivatives with bulky groups, such as a pentaphenylferrocenyl substituent, show that significant steric hindrance can minimize the typical solid-state interactions observed for the oxathiazolone ring. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is widely applied to predict molecular geometries, reaction energies, and other chemical properties with a good balance of accuracy and computational cost. researchgate.net

Geometry Optimizations and Conformational Landscape Analysis

A fundamental application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule. youtube.com This involves calculating the forces on each atom and adjusting their positions until a stable arrangement (a local or global minimum on the potential energy surface) is found. youtube.com For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical calculations can be compared with experimental data from methods like X-ray crystallography to validate the computational model. researchgate.net

Conformational landscape analysis involves mapping the potential energy of the molecule as a function of its geometry, particularly the rotation around single bonds. For the title compound, the primary conformational flexibility would arise from the rotation of the isopropyl group attached to the C5 position of the heterocycle. DFT calculations can determine the relative energies of different conformers (rotational isomers) and the energy barriers to their interconversion. In related heterocyclic systems, the orientation of substituents has been shown to be influenced by factors such as allylic strain and repulsive interactions between lone pairs on adjacent atoms. nih.gov

Table 3: Predicted Geometrical Parameters from DFT for a Representative 1,3,4-Oxathiazol-2-one Ring.
ParameterTypical ValueSignificance
C5-O1-C2 Angle~108°Reflects the internal angle at the ring oxygen atom.
O1-C2-N3 Angle~110°Internal angle at the carbonyl carbon.
C2-N3-S4 Angle~105°Internal angle at the nitrogen atom.
N3-S4-C5 Angle~95°Smallest ring angle, characteristic of the sulfur atom.
S4-C5-O1 Angle~122°Largest ring angle, indicating some strain.
Ring Dihedral AnglesClose to 0° or 180°Indicates the planarity or near-planarity of the heterocyclic ring.

Simulation of Reaction Pathways, Transition States, and Activation Barriers

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. It allows for the simulation of reaction pathways by mapping the potential energy surface that connects reactants to products. mdpi.com A key aspect of this is the identification of transition states—the highest energy point along the reaction coordinate—and the calculation of the activation barrier (the energy difference between the reactants and the transition state).

A characteristic reaction of 1,3,4-oxathiazol-2-ones is their thermal or photochemical decomposition to form nitriles. researchgate.net This process involves the extrusion of carbon dioxide and sulfur monoxide. DFT simulations can elucidate the step-by-step mechanism of this ring-opening and fragmentation reaction. By calculating the energies of intermediates and transition states, researchers can determine the rate-limiting step and understand how the electronic and steric properties of the C5 substituent, such as the propan-2-yl group, affect the reaction kinetics. researchgate.net

For example, a theoretical analysis of the decomposition of various 5-substituted oxathiazolones can address the sensitivity of this reaction to substituent effects. researchgate.net DFT calculations would reveal whether electron-donating groups (like alkyl groups) or electron-withdrawing groups at the C5 position stabilize or destabilize the transition state, thereby accelerating or decelerating the decomposition rate. Such studies are crucial for understanding the stability of these heterocycles and for designing synthetic routes that either utilize or avoid this decomposition pathway.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structural elucidation and characterization. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The choice of density functional and basis set is crucial for accuracy. For example, functionals like B3LYP or ωB97X-D paired with basis sets such as 6-311++G(d,p) often provide reliable predictions. Calculations are usually performed for the molecule in a simulated solvent to better mimic experimental conditions. The predicted isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Predicted NMR Data for this compound (Note: This data is hypothetical and serves as an example of what a computational study might yield.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~165-175
C-S-~150-160
CH (propan-2-yl)~3.0-3.5~30-40
CH₃ (propan-2-yl)~1.2-1.5~20-25

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are well-suited for this purpose. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. These calculations can predict the positions and relative intensities of absorption bands corresponding to specific vibrational modes, such as C=O stretching, C-S stretching, and various C-H bending and stretching vibrations of the propan-2-yl group.

Illustrative Predicted IR Frequencies for this compound (Note: This data is hypothetical and serves as an example of what a computational study might yield.)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch~1750-1800
C=N stretch (ring)~1600-1650
C-H stretch (propan-2-yl)~2950-3000
C-O-S stretch (ring)~1100-1200
C-S stretch (ring)~800-900

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic structure and identifying the chromophores within the molecule. For a molecule like this compound, transitions involving the π-orbitals of the oxathiazolone ring would be of primary interest.

Illustrative Predicted UV-Vis Data for this compound (Note: This data is hypothetical and serves as an example of what a computational study might yield.)

TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π~280-320~0.01-0.05
π → π~220-260~0.3-0.6

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

Molecular dynamics and molecular mechanics simulations are powerful computational techniques used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.

MD simulations are particularly useful for studying how a molecule behaves in a solvent. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can investigate the structure of the solvation shell and the nature of intermolecular interactions. Key aspects to be analyzed would include:

Hydrogen Bonding: The potential for hydrogen bonding between the solvent and the heteroatoms (oxygen, nitrogen, sulfur) of the oxathiazolone ring.

Van der Waals Interactions: The non-polar interactions between the propan-2-yl group and the solvent molecules.

Dipole-Dipole Interactions: The electrostatic interactions between the polar oxathiazolone ring and polar solvent molecules.

These simulations provide insights into the solubility of the compound and how the solvent might influence its conformational preferences and reactivity.

Computational Structure-Reactivity Relationship Studies

Computational methods can be used to establish relationships between the structure of a molecule and its chemical reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or electronic properties (descriptors) with its reactivity. For a series of related compounds, including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

The process would involve:

Descriptor Calculation: Calculating a variety of quantum chemical descriptors for a set of analogous compounds. These can include electronic properties (e.g., HOMO and LUMO energies, atomic charges), steric parameters, and topological indices.

Experimental Data: Obtaining experimental data on the reactivity of these compounds (e.g., reaction rates or equilibrium constants).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a correlation between the calculated descriptors and the experimental reactivity.

A successful QSRR model for 1,3,4-oxathiazol-2-one derivatives could predict the reactivity of new, untested compounds in this class, thereby guiding synthetic efforts and providing insights into the factors that govern their chemical behavior. For instance, such a model might reveal that the electrophilicity of the carbonyl carbon is a key predictor of the rate of nucleophilic attack at that position.

Functionalization and Derivatization Strategies for 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One

Synthesis of Multifunctional Derivatives:Without established methods for functionalizing either the propan-2-yl substituent or the heterocyclic ring, there are no reported pathways for the synthesis of multifunctional derivatives starting from 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one.

Design and Synthesis of Bis-Oxathiazolones

The synthesis of molecules containing two oxathiazolone rings, known as bis-oxathiazolones, can lead to compounds with unique spatial arrangements and the potential for bivalent interactions with biological targets or novel material properties. While direct literature on the synthesis of bis-oxathiazolones from this compound is not prevalent, synthetic routes established for analogous bis-1,3,4-oxadiazoles can provide a strategic blueprint. researchgate.net

A plausible approach involves the use of dicarboxylic acids or their derivatives as linking units between two oxathiazolone moieties. The general strategy would entail the reaction of a suitable precursor of the this compound ring with a bifunctional reagent.

One such synthetic pathway could commence with the synthesis of dihydrazides from dicarboxylic acids and hydrazine (B178648) hydrate. These dihydrazides can then be condensed with an appropriate precursor to the isopropyl-substituted ring, followed by oxidative cyclization to yield the target bis-oxathiazolone. A study on the synthesis of bis-1,3,4-oxadiazoles utilized dihydrazides derived from various dicarboxylic acids (e.g., oxalic acid, malonic acid, succinic acid) which were then reacted with an aromatic aldehyde. researchgate.net The resulting dihydrazones underwent oxidative cyclization using an agent like chloramine-T to furnish the bis-oxadiazole derivatives. researchgate.net

A hypothetical synthetic scheme for a bis-oxathiazolone linked by a variable alkyl chain is presented below.

Hypothetical Reaction Scheme for Bis-Oxathiazolone Synthesis

StepReactant 1Reactant 2Reagents/ConditionsProduct
1Adipoyl chlorideIsopropyl-substituted ThiohydrazideBase, SolventDiacyl Thiohydrazide Intermediate
2Diacyl Thiohydrazide IntermediatePhosgene or equivalentDehydrating agent, HeatBis-5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

This is a generalized and hypothetical reaction table.

The length and nature of the linker between the two oxathiazolone rings can be systematically varied by selecting different dicarboxylic acids, which would allow for the fine-tuning of the molecule's geometric and electronic properties.

Integration with Organometallic Moieties

The incorporation of organometallic fragments into heterocyclic scaffolds can impart novel catalytic, photophysical, or biological properties. The 1,3,4-oxadiazole (B1194373) ring system, a close analogue of the 1,3,4-oxathiazol-2-one (B8730521) ring, has been shown to coordinate with a variety of transition metals. nih.gov The nitrogen and oxygen atoms of the oxadiazole ring can act as donor atoms, facilitating the formation of stable metal complexes. researchgate.net It is conceivable that this compound could similarly act as a ligand for various metal centers.

The coordination chemistry of 1,3,4-oxadiazoles has been explored with metals such as copper(II), palladium(II), platinum(II), ruthenium(II), aluminum(III), and iridium(III). nih.gov For instance, pyridyl-substituted 1,3,4-oxadiazoles have been used as building blocks for coordination polymers. nih.gov The coordination often occurs through the nitrogen atoms of the heterocyclic ring and, if present, a substituent with donor capabilities (like a pyridine (B92270) ring).

In the case of this compound, the endocyclic nitrogen and the exocyclic oxygen of the carbonyl group could potentially serve as coordination sites. The synthesis of such organometallic complexes would typically involve the reaction of the oxathiazolone with a suitable metal precursor, such as a metal halide or an organometallic complex with labile ligands.

Potential Coordination Modes and Resulting Geometries

Metal CenterPotential Ligand Donor AtomsPotential Complex Geometry
Palladium(II)N, OSquare Planar
Ruthenium(II)N, N' (of a bidentate ligand)Octahedral
Iridium(III)C^N (cyclometalating ligand)Octahedral

This table presents potential coordination scenarios based on related structures.

Furthermore, direct metallation of the heterocyclic ring is another avenue for the integration of organometallic moieties. While less common for electron-deficient rings like oxadiazoles (B1248032), under specific conditions, C-H activation could lead to the formation of a direct metal-carbon bond. More feasibly, the synthesis could start with a functionalized this compound bearing a group amenable to organometallic reactions, such as a halide for cross-coupling reactions.

The resulting organometallic derivatives of this compound could find applications in catalysis, as photosensitizers, or as therapeutic agents, leveraging the combined properties of the heterocyclic scaffold and the metallic center.

Applications of 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One As a Synthetic Intermediate

Precursor to Other Heterocyclic Ring Systems

The primary application of 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one in synthetic chemistry is its role as a progenitor for various five-membered heterocyclic rings. Upon heating, it undergoes a retro-[3+2] cycloaddition reaction, extruding carbon dioxide to generate isobutyronitrile (B166230) sulfide (B99878). This intermediate can be trapped in situ by a variety of dipolarophiles to construct new ring systems.

The 1,3-dipolar cycloaddition reaction of isobutyronitrile sulfide is a powerful method for the synthesis of substituted 1,2,4-thiadiazoles. When this compound is decomposed in the presence of a nitrile (R-C≡N), the nitrile sulfide intermediate reacts readily to form the stable five-membered thiadiazole ring. researchgate.net This method is advantageous as it allows for the creation of a C-S bond and the heterocyclic core in a single, efficient step. The reaction is compatible with a range of nitriles, including those with electron-withdrawing groups, which act as effective dipolarophiles. researchgate.net

While the synthesis of thiadiazoles via this route is well-established, the direct synthesis of 1,2,4-oxadiazoles from nitrile sulfides is less common. The analogous reaction would require cycloaddition across a C=O or C≡O bond, which is generally less favorable. However, 1,2,4-oxadiazoles can be synthesized through alternative methods, such as the inverse electron-demand 1,3-dipolar cycloaddition of an electron-deficient nitrile oxide with an electron-rich nitrile. rsc.org

PrecursorDipolarophileConditionsProductYield
This compoundEthyl cyanoformateMicrowave irradiationEthyl 3-(propan-2-yl)-1,2,4-thiadiazole-5-carboxylateGood
This compoundAcyl cyanidesThermal5-Acyl-3-(propan-2-yl)-1,2,4-thiadiazoleModerate to Good

Isothiazoles and their partially saturated analogs, isothiazolines, are readily accessible through the [3+2] cycloaddition of isobutyronitrile sulfide with alkynes and alkenes, respectively. The thermal decomposition of this compound in the presence of an alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of a highly functionalized isothiazole (B42339). researchgate.netacs.org This reaction provides a direct and efficient route to 3,4,5-trisubstituted isothiazoles.

Similarly, the reaction with alkenes yields isothiazolines. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on the alkene. This method has been successfully applied to the synthesis of complex isothiazole derivatives, including benzisothiazole quinones, by using quinones as the alkene component. researchgate.net

PrecursorDipolarophileConditionsProductYield
This compoundDimethyl acetylenedicarboxylate (DMAD)Thermal (Toluene, reflux)Dimethyl 3-(propan-2-yl)isothiazole-4,5-dicarboxylateGood
This compound1,4-Naphthoquinone (B94277)Thermal (Toluene, reflux)3-(Propan-2-yl)naphtho[2,3-d]isothiazole-4,9-dioneModerate
This compoundN-PhenylmaleimideThermalN-Phenyl-3-(propan-2-yl)isothiazoline-4,5-dicarboximideGood

The utility of this compound extends to the synthesis of more complex, fused polyheterocyclic systems. The initial cycloadducts can be designed to contain functionalities that enable subsequent, intramolecular reactions. For example, the synthesis of benzisothiazole quinones from the reaction of nitrile sulfides with 1,4-naphthoquinone represents the formation of a tricyclic fused system in a single step. researchgate.net

Furthermore, synthetic strategies can be devised where the initial isothiazole product serves as a diene in a subsequent Diels-Alder reaction. Research has demonstrated the synthesis of 1,2-benzisothiazole-5,6-dicarboxylates through a sequence involving an initial nitrile sulfide cycloaddition followed by a Diels-Alder reaction, showcasing the potential for building intricate molecular scaffolds. researchgate.net This approach opens pathways to novel polyheterocyclic structures that are of interest in materials science and medicinal chemistry.

Role in Advanced Organic Transformations

Beyond its use as a building block for stable heterocycles, this compound plays a crucial role in more advanced organic transformations by providing a controlled method for generating the highly reactive isobutyronitrile sulfide intermediate.

Nitrile sulfides are transient and cannot be isolated. wikipedia.org Precursors like this compound are therefore indispensable for their study and application. The oxathiazolone is a stable, crystalline solid that can be easily handled and stored, in stark contrast to the fleeting nature of the nitrile sulfide it generates. The thermal decomposition is clean, producing only the desired 1,3-dipole and gaseous carbon dioxide, which simplifies reaction workup. researchgate.net

This controlled, in-situ generation allows for the precise introduction of a sulfur atom and an adjacent nitrile-bearing carbon into a molecule. Every cycloaddition reaction described above is fundamentally a C-S bond-forming reaction, where the sulfur atom of the nitrile sulfide is incorporated into the newly formed ring. This method provides a reliable and predictable way to construct specific carbon-sulfur bonds within a heterocyclic framework.

A cascade reaction, also known as a domino reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. researchgate.net The generation of isobutyronitrile sulfide from this compound is an ideal entry point for such sequences.

A potential cascade could be initiated by the thermal generation of the nitrile sulfide, which then undergoes a [3+2] cycloaddition with a carefully chosen dipolarophile. If the initial cycloadduct contains suitably positioned reactive groups, it could spontaneously undergo a subsequent intramolecular cyclization, rearrangement, or elimination to form a more complex product. For instance, the synthesis of 1,2-benzisothiazole-5,6-dicarboxylates involves a sequence where the nitrile sulfide cycloaddition is followed by a Diels-Alder reaction, which can be conducted as a one-pot procedure, embodying the principles of a domino process. researchgate.net This strategy enhances synthetic efficiency by minimizing purification steps and improving atom economy, making it a highly attractive approach for the construction of complex molecular architectures.

Future Perspectives in 5 Propan 2 Yl 2h 1,3,4 Oxathiazol 2 One Research

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of 5-substituted-1,3,4-oxathiazol-2-ones involves the reaction of a corresponding primary amide with chlorocarbonylsulfenyl chloride. nih.gov For 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one, this would involve isobutyramide (B147143) as the starting material. While effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for development include:

One-Pot Procedures: Designing a one-pot synthesis from readily available precursors, such as isobutyronitrile (B166230) or isobutyric acid, would eliminate the need to isolate the amide intermediate, thereby improving atom economy and reducing waste.

Milder Reagents: Exploration into alternatives for chlorocarbonylsulfenyl chloride, which can be hazardous to handle, is a priority. The development of novel sulfenylating agents that are more stable and less toxic would represent a significant advancement.

Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer enhanced safety, better control over reaction parameters (temperature, pressure, stoichiometry), and facilitate easier scale-up compared to traditional batch processing.

Table 1: Comparison of a Conventional vs. a Hypothetical Novel Synthetic Route
ParameterConventional MethodPotential Flow Chemistry Method
Starting MaterialIsobutyramideIsobutyronitrile
Key ReagentChlorocarbonylsulfenyl ChlorideNovel, solid-supported sulfenylating agent
Reaction Steps1-2 steps (batch)1 step (continuous flow)
Potential Yield~70-80%>90%
Safety ProfileRequires careful handling of toxic/reactive reagentsEnhanced safety due to small reaction volumes and automated control

Exploration of Uncharted Reactivity and Transformation Pathways

The core reactivity of 1,3,4-oxathiazol-2-ones is their ability to undergo thermal extrusion of carbon dioxide and elemental sulfur to generate a nitrile sulfide (B99878) intermediate (R-C≡N⁺-S⁻). nih.gov For the title compound, this would be isopropyl nitrile sulfide. This highly reactive 1,3-dipole can be trapped in situ by various dipolarophiles to form new five-membered heterocyclic rings.

Future research will focus on systematically exploring this pathway. A critical aspect will be to investigate the thermal decomposition of this compound under various conditions (e.g., conventional heating, microwave irradiation, photolysis) to optimize the generation of isopropyl nitrile sulfide. nih.gov Subsequently, a wide array of dipolarophiles can be screened to map its cycloaddition reactivity. This opens a gateway to a diverse range of novel sulfur- and nitrogen-containing heterocycles, such as thiadiazoles, which are valuable scaffolds in medicinal and materials chemistry.

Table 2: Potential Cycloaddition Reactions of Isopropyl Nitrile Sulfide
Dipolarophile TypeExamplePotential Heterocyclic Product
AlkynesDimethyl acetylenedicarboxylate (B1228247) (DMAD)Isothiazole (B42339)
NitrilesEthyl cyanoformate1,2,4-Thiadiazole nih.gov
AlkenesNorborneneFused isothiazoline
CarbonylsTrifluoroacetophenone1,3,4-Oxathiazole (isomeric)

Integration with Advanced Catalysis (e.g., Asymmetric Catalysis)

A particularly exciting frontier is the integration of advanced catalysis with the chemistry of this compound. The cycloaddition reactions of the derived isopropyl nitrile sulfide with prochiral dipolarophiles present a prime opportunity for asymmetric catalysis. The development of catalytic systems that can control the enantioselectivity of these cycloadditions would provide access to chiral, non-racemic heterocycles, which are of high value in pharmaceutical research.

Future investigations could explore:

Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the dipolarophile, activating it for the cycloaddition and creating a chiral environment that directs the approach of the nitrile sulfide, thus inducing stereoselectivity.

Chiral Brønsted Base Catalysis: For dipolarophiles with acidic protons, a chiral Brønsted base could facilitate the reaction through a stereocontrolled pathway. rsc.org

Organocatalysis: The use of small, metal-free chiral organic molecules as catalysts offers a sustainable and often highly effective approach to asymmetric synthesis. nih.gov

The successful application of asymmetric catalysis would transform this compound from a simple precursor into a valuable building block for the stereocontrolled synthesis of complex molecules.

Deeper Insight into Structure-Reactivity Relationships through Comprehensive Computational Studies

Complementing experimental work, comprehensive computational studies will be crucial for gaining a deeper understanding of the structure-reactivity relationships governing the chemistry of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into several key areas.

Future computational projects could focus on:

Reaction Mechanisms: Modeling the complete energy profile of the thermal decomposition to form isopropyl nitrile sulfide, identifying transition states, and calculating activation barriers.

Reactivity and Selectivity: Analyzing the frontier molecular orbitals (HOMO-LUMO) of the nitrile sulfide and various dipolarophiles to predict reactivity, regioselectivity, and stereoselectivity of the cycloaddition reactions. escholarship.org

Catalyst Design: Simulating the interaction between chiral catalysts, substrates, and intermediates to rationalize observed stereochemical outcomes and to guide the design of more effective catalysts.

These theoretical studies will not only help in interpreting experimental results but will also enable a more predictive and rational approach to designing new transformations and applications for this versatile heterocyclic compound.

Q & A

Q. What are the recommended synthetic routes for 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing a mixture of precursor heterocycles (e.g., oxathiazole derivatives) with isopropyl-containing reagents in ethanol or DMF. For example, refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with thiazolidinone precursors in ethanol for 2–6 hours yields oxathiazol-2-one derivatives . Optimization includes adjusting solvent polarity (DMF/EtOH mixtures enhance recrystallization ), temperature (80–100°C), and stoichiometry (1:1 molar ratio). Reaction progress should be monitored via TLC using toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) as the mobile phase .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer :
  • Chromatography : Use HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment. Sample preparation involves dissolving 2.0 µL of the compound in methanol .
  • Spectroscopy : Confirm the structure via 1^1H NMR (e.g., isopropyl protons at δ 1.2–1.4 ppm) and IR (C=O stretch at ~1750 cm1^{-1}) .
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., C6_6H9_9NO2_2S requires C 43.10%, H 5.43%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential respiratory irritancy .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Software : Use Gaussian or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level.
  • Reactivity Descriptors : Calculate Fukui indices (f+f^+ and ff^-) to identify electrophilic/nucleophilic sites. The oxathiazol-2-one ring’s carbonyl group typically shows high electrophilicity .
  • Validation : Compare predicted transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13^13C NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm peak assignments .
  • Dynamic Effects : Investigate tautomerism or ring-opening/closure dynamics via variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., CCDC deposition for bond-length validation) .

Q. How can the bioactivity of this compound be systematically evaluated against bacterial targets?

  • Methodological Answer :
  • Assay Design :
StepProtocol
1. Bacterial StrainsUse Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
2. MIC DeterminationBroth microdilution (0.5–128 µg/mL) in 96-well plates .
3. Synergy TestingCombine with β-lactams; calculate FIC indices .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.